molecular formula C15H22N6O3 B2419472 1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898442-56-3

1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2419472
CAS No.: 898442-56-3
M. Wt: 334.38
InChI Key: WXAHJYVTTHDRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . A specific synthesis method for “1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is not found in the available literature.


Chemical Reactions Analysis

Triazines, including 1,2,4-triazines, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific chemical reactions involving “this compound” are not found in the available literature.

Scientific Research Applications

Synthesis and Antitumor Activity

Novel heterocycles, including purino and triazine derivatives, have been synthesized and examined for biological activities. Some compounds have shown activity against P 388 leukemia. However, their vascular relaxing effects were not potent (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Antiviral Activity

Certain triazine nucleosides and nucleotide analogues have been synthesized and tested against various viruses, including herpes, rhinovirus, and parainfluenza. Some compounds exhibited moderate activity against rhinovirus at non-toxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Potential 5-HT2 Antagonist Activity

Research on fused 1,3,5-triazine-2,4-diones indicates potential 5-HT2 antagonist activity. The reaction of 2-amino-2-oxazolines with ethoxycarbonyl isocyanate leads to the formation of these compounds. N-Substituted compounds have been prepared and analyzed using X-ray crystallography (Adetchessi, Desor, Forfar, Jarry, Leger, Laguerre, & Carpy, 1997).

Chemotherapeutic Potential

Vibrational spectral analysis of ethoxymethyl and ethyl derivatives of triazine dione suggests their potential as chemotherapeutic agents. Theoretical calculations, including vibrational assignments and molecular electrostatic potential maps, support their high reactivity and potential therapeutic applications (Mary, Al-Tamimi, El‐Brollosy, El-Emam, Jojo, Panicker, & Van Alsenoy, 2014).

Metal Complexes and Ligands

Compounds like tetraphenyl-tetraazacyclotetradeca-dione-tetraene have been synthesized and studied for their potential as divalent metal complexes. Characterization techniques such as NMR and IR spectroscopy suggest possible structures and applications in various fields (Souza, Mendiola, Matesanz, Fernández, & Arquero, 1995).

Anti-Tumor Agents

Triazine derivatives have been synthesized and tested for antitumor activity. Some compounds showed activity against human breast cell MCF-7 line and liver carcinoma HepG2 cell line (Badrey & Gomha, 2012).

Ligand Synthesis and Conformational Analysis

Synthesis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds as tetradentate ligands was studied. A dinuclear complex was synthesized, highlighting the significance of ligand rigidity and potential applications in medicinal chemistry (Hermon & Tshuva, 2008).

Phytochemistry and Plant Growth

1,3,5-Triazine-2,6-dione derivatives were synthesized and tested for their plant growth-promoting activities. Certain derivatives demonstrated significant synergistic effects with gibberellic acid in promoting rice shoot growth (Ogawa, Matsui, & Tobitsuka, 1978).

Covalent Triazine-Based Frameworks

Research on covalent triazine-based frameworks (CTFs) with high surface areas indicates their potential in gas storage applications. These frameworks showed high CO2, CH4, and hydrogen uptake capacities (Bhunia, Vasylyeva, & Janiak, 2013).

Properties

IUPAC Name

1-(2-ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O3/c1-6-24-8-7-20-14-16-12-11(21(14)10(3)9(2)17-20)13(22)19(5)15(23)18(12)4/h10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAHJYVTTHDRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.